molecular formula C10H14BrN B13029372 4-Bromo-5-isopropyl-2-methylaniline

4-Bromo-5-isopropyl-2-methylaniline

Cat. No.: B13029372
M. Wt: 228.13 g/mol
InChI Key: LRTARXLKNBBVHT-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-2-methylaniline is a substituted aniline derivative featuring a bromine atom at the 4-position, an isopropyl group at the 5-position, and a methyl group at the 2-position of the benzene ring. The bulky isopropyl group distinguishes it from halogen-substituted analogs, influencing its electronic, steric, and reactivity profiles.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-bromo-2-methyl-5-propan-2-ylaniline

InChI

InChI=1S/C10H14BrN/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6H,12H2,1-3H3

InChI Key

LRTARXLKNBBVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-isopropyl-2-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common approach includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-isopropyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Bromo-5-isopropyl-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the amino group allows it to form specific interactions with these targets, potentially affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include halogenated and alkyl-substituted anilines. Substituent positions and types critically impact properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Electronic Effects
4-Bromo-5-isopropyl-2-methylaniline C₁₀H₁₄BrN ~215.09* Br (4), i-Pr (5), Me (2) Electron-donating (i-Pr), moderate steric hindrance
4-Bromo-5-chloro-2-methylaniline C₇H₇BrClN 220.49 Br (4), Cl (5), Me (2) Electron-withdrawing (Cl), low steric hindrance
5-Bromo-4-fluoro-2-methylaniline C₇H₇BrFN 204.04 Br (5), F (4), Me (2) Strong electron-withdrawing (F), planar geometry
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN 296.95 Br (5), I (4), Me (2) Electron-withdrawing (I), bulky, polarizable

*Estimated based on substituent contributions.

Physical Properties

  • Melting Points and Solubility: Halogenated analogs (e.g., 4-Bromo-5-chloro-2-methylaniline) likely exhibit higher melting points due to stronger dipole interactions. The isopropyl group in the target compound may reduce melting points and enhance solubility in nonpolar solvents.

Biological Activity

4-Bromo-5-isopropyl-2-methylaniline is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H14BrN
  • Molecular Weight : 228.13 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the isopropyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessed its effects on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells.

Cell Line IC50 (µM)
MCF715.2
PC312.7

The IC50 values indicate that this compound possesses significant cytotoxic effects, warranting further investigation into its potential as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The study employed a broth microdilution method to determine MIC values. The results highlighted the compound's ability to inhibit growth in resistant strains, indicating its potential role in combating antibiotic resistance.

Case Study 2: Cancer Cell Line Evaluation

In a separate study, researchers explored the compound's effects on cancer cell lines through MTT assays. The findings revealed that treatment with varying concentrations of this compound led to dose-dependent reductions in cell viability across multiple cancer types. This suggests a mechanism involving apoptosis or cell cycle arrest.

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